Product packaging for Methyl 4-bromo-2-(bromomethyl)benzoate(Cat. No.:CAS No. 78471-43-9)

Methyl 4-bromo-2-(bromomethyl)benzoate

Cat. No.: B1370746
CAS No.: 78471-43-9
M. Wt: 307.97 g/mol
InChI Key: SGFACFBLUAWICV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Established Synthetic Routes and Process Optimization

The conventional synthesis of this compound is a well-documented process that leverages classical organic reactions. The primary strategy involves the esterification of a benzoic acid derivative followed by a radical halogenation step.

The synthesis commonly begins with the precursor 4-Bromo-2-methylbenzoic acid. This starting material undergoes a two-step transformation:

Esterification: The first step is the conversion of the carboxylic acid group into a methyl ester. This is typically achieved by reacting 4-Bromo-2-methylbenzoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. This reaction yields the intermediate compound, methyl 4-bromo-2-methylbenzoate.

Halogenation: The second and key step is the bromination of the benzylic methyl group of the intermediate. This is a radical substitution reaction that selectively replaces a hydrogen atom on the methyl group with a bromine atom to form the final product, this compound.

The benzylic bromination step, known as the Wohl-Ziegler reaction, is crucial and its efficiency is highly dependent on the reaction conditions and the catalytic system employed. thieme-connect.comcommonorganicchemistry.com The most common set of reagents for this transformation includes:

Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent for this type of selective bromination. commonorganicchemistry.com It serves as a source of bromine radicals in a controlled manner.

Radical Initiator: The reaction is initiated by a radical initiator. Dibenzoyl peroxide (BPO) or 2,2′-azobis(isobutyronitrile) (AIBN) are frequently used for this purpose. thieme-connect.comcommonorganicchemistry.com

Solvent: Carbon tetrachloride (CCl4) has traditionally been the solvent of choice for these reactions. thieme-connect.comcommonorganicchemistry.com

A typical procedure involves refluxing the intermediate, methyl 4-bromo-2-methylbenzoate, with NBS and a catalytic amount of dibenzoyl peroxide in carbon tetrachloride for a set period.

Table 1: Established Reaction Conditions for the Synthesis of this compound

PrecursorReagentsSolventConditions
Methyl 4-bromo-2-methylbenzoateN-Bromosuccinimide, Dibenzoyl Peroxide (BPO)Tetrachloromethane (CCl4)Stirred at 85 °C for 2 hours
Methyl 4-bromo-2-methylbenzoateN-Bromosuccinimide, Benzoyl PeroxideCarbon tetrachloride (CCl4)Refluxed under nitrogen atmosphere for 2 h

High yield and purity are critical for the utility of the synthesized compound. In the established routes, yields are often high, with reports of 90% to 97%. Strategies to ensure these outcomes include:

Control of Stoichiometry: Careful control of the molar ratios of the reactants, particularly using a slight excess of N-bromosuccinimide, can help drive the reaction to completion.

Reaction Monitoring: Monitoring the reaction progress, for instance by Thin Layer Chromatography (TLC), allows for the determination of the optimal reaction time, preventing the formation of byproducts from over-reaction.

Purification: After the reaction, the mixture is typically cooled and the succinimide byproduct is filtered off. The crude product is then purified. Common purification methods include filtering the reaction mixture through a pad of silica gel or performing column chromatography to isolate the desired product with high purity.

Development of Novel and Sustainable Synthetic Pathways

The traditional reliance on hazardous solvents like carbon tetrachloride has driven the development of more environmentally friendly synthetic methods. thieme-connect.comresearchgate.net This aligns with the broader adoption of green chemistry principles in chemical synthesis.

The synthesis of benzoate derivatives, including this compound, is being re-evaluated through the lens of green chemistry. wjpmr.comroyalsocietypublishing.org Key principles being applied include:

Waste Prevention: Designing syntheses to minimize the generation of waste, such as the succinimide byproduct from NBS. jetir.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. wjpmr.com Methods that generate bromine in situ from bromide salts can offer higher atom economy than using NBS. researchgate.net

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents like chlorinated hydrocarbons with benign alternatives. royalsocietypublishing.orgjetir.org

Energy Efficiency: Employing reaction conditions that require less energy, such as using light to initiate reactions at room temperature instead of thermal reflux. wjpmr.comacs.org

Use of Catalysis: Utilizing catalytic reagents in small amounts over stoichiometric reagents. royalsocietypublishing.orgskpharmteco.com

Research into sustainable pathways for benzylic bromination has identified several promising alternatives to the classical NBS/BPO/CCl4 system.

Alternative Solvents: A primary focus has been the replacement of carbon tetrachloride, an ozone-depleting and toxic substance. researchgate.netacs.org More environmentally benign solvents have been successfully used, including acetonitrile, diethyl carbonate, ionic liquids, and supercritical carbon dioxide. scilit.comacs.orgnih.gov Solvent-free reactions have also proven effective, further reducing environmental impact. thieme-connect.com

Alternative Initiation: Instead of chemical radical initiators like BPO, visible light can be used to initiate the bromination (photobromination). acs.orgacs.org This method can be safer, faster, and more energy-efficient.

Alternative Brominating Systems: To improve atom economy and avoid the use of NBS, systems that generate bromine in situ have been developed. A notable example is the use of sodium bromide (NaBr) or hydrobromic acid (HBr) with an oxidant like hydrogen peroxide (H₂O₂). researchgate.net This system uses inexpensive and safer starting materials and produces water as the only byproduct. researchgate.net

These advancements point towards a future where the synthesis of compounds like this compound can be achieved with significantly reduced environmental impact.

Considerations for Industrial Scale-Up and Process Efficiency

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and economically viable process. Key areas of focus include the selection of raw materials and reagents, optimization of reaction conditions, and the development of scalable purification methods.

The predominant laboratory method for synthesizing this compound involves the radical bromination of Methyl 4-bromo-2-methylbenzoate. This process typically utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a suitable solvent like carbon tetrachloride (CCl4). guidechem.comchemicalbook.com While effective on a small scale, direct translation of this methodology to an industrial setting presents several challenges.

Solvent Selection and Environmental Impact

A primary concern for industrial scale-up is the choice of solvent. Carbon tetrachloride, while historically used in laboratory procedures for this type of reaction, is a hazardous and environmentally detrimental substance. chemicalbook.com Industrial processes necessitate the use of safer, more sustainable, and economically feasible alternatives. Research into similar benzylic bromination reactions suggests that solvents such as chlorobenzene or aliphatic esters, including ethyl acetate and propyl acetate, can be effective substitutes. google.com The selection of an appropriate solvent is critical for reaction kinetics, impurity profiles, and ease of product isolation.

Reagent Stoichiometry and Byproduct Management

Optimizing the molar ratio of reactants is crucial for maximizing yield and minimizing the formation of impurities. In the bromination of the starting material, Methyl 4-bromo-2-methylbenzoate, a slight excess of N-bromosuccinimide is often employed in laboratory settings to ensure complete conversion. However, on an industrial scale, the precise control of stoichiometry is essential to prevent over-bromination and the generation of difficult-to-remove impurities.

A significant byproduct of this reaction is succinimide, which is formed from the N-bromosuccinimide. google.com An efficient industrial process must incorporate a robust method for the removal of succinimide. One practical approach involves the filtration of the reaction mixture after cooling, which causes the succinimide to precipitate out of the solution. google.com

Reaction Conditions and Process Control

The temperature and initiation method of the radical bromination are critical parameters that influence both the reaction rate and the selectivity. Laboratory-scale syntheses are often conducted at the reflux temperature of the solvent. chemicalbook.com For industrial applications, precise temperature control is vital to ensure consistent product quality and to manage the exothermic nature of the reaction.

Initiation of the reaction can be achieved thermally with initiators like BPO or AIBN, or photochemically with UV light. chemicalbook.comgoogle.com Photochemical initiation may offer advantages in terms of lower reaction temperatures and potentially cleaner reaction profiles, which can be beneficial for large-scale production. google.com

Purification and Product Isolation

The following table summarizes key parameters for the synthesis of this compound and related compounds, highlighting considerations for industrial scale-up.

ParameterLaboratory Scale ApproachIndustrial Scale-Up Considerations
Starting MaterialMethyl 4-bromo-2-methylbenzoateHigh purity and consistent quality of the starting material are essential for reproducible results.
Brominating AgentN-bromosuccinimide (NBS)Cost-effective sourcing and handling of large quantities of NBS. Precise control of molar ratios to avoid over-bromination. google.com
InitiatorBenzoyl peroxide (BPO) or AIBNSelection of an initiator with appropriate decomposition kinetics for the chosen reaction temperature. Consideration of photochemical initiation with UV light as a potentially cleaner alternative. chemicalbook.comgoogle.com
SolventCarbon tetrachloride (CCl4)Replacement of hazardous solvents with safer and more environmentally friendly alternatives such as chlorobenzene or ethyl acetate. google.com
TemperatureRefluxPrecise temperature control to manage reaction exothermicity and ensure consistent product quality.
PurificationSilica gel chromatographyDevelopment of a scalable crystallization or recrystallization process. The potential for using the crude product directly if purity is sufficient. chemicalbook.comgoogle.com
Byproduct RemovalFiltration and chromatographyEfficient removal of succinimide, typically by filtration after precipitation. google.com

The following table presents a comparison of different reported synthesis conditions for this compound, providing insights into potential starting points for process optimization.

Starting MaterialBrominating Agent (molar eq.)Initiator (molar eq.)SolventTemperatureTime (h)Yield (%)Reference
Methyl 4-bromo-2-methylbenzoateNBS (1.0)BPO (0.05)CCl485°C297 chemicalbook.com
Methyl 4-bromo-2-methylbenzoateNBS (1.23)BPO (0.05)CCl4Reflux290

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the utility of this compound, primarily involving the highly reactive bromomethyl moiety.

The bromomethyl group (–CH₂Br) of this compound is a benzylic halide, a class of compounds known for their enhanced reactivity in nucleophilic substitution reactions. This heightened reactivity stems from the ability of the adjacent benzene (B151609) ring to stabilize the transition states of both Sₙ1 and Sₙ2 mechanisms.

In an Sₙ1 pathway , the rate-determining step is the departure of the bromide leaving group to form a benzylic carbocation. This intermediate is significantly stabilized by resonance, as the positive charge can be delocalized over the aromatic ring. In an Sₙ2 pathway , the nucleophile attacks the electrophilic carbon in a single, concerted step. The transition state of this process is also stabilized by the orbital overlap with the π-system of the aromatic ring, which lowers its activation energy.

The presence of other substituents on the ring modifies this inherent reactivity. The compound possesses two electron-withdrawing groups: the bromo substituent at the C4 position and the methoxycarbonyl group at the C1 position. These groups, through their negative inductive effects (-I), decrease the electron density of the aromatic ring. This electronic pull slightly destabilizes the benzylic carbocation, potentially slowing the rate of a pure Sₙ1 reaction. Conversely, the electron withdrawal can render the benzylic carbon more electrophilic, thereby favoring attack by a nucleophile in an Sₙ2 mechanism. Consequently, the reaction pathway is often dependent on the specific nucleophile, solvent, and reaction conditions.

The bifunctional nature of this compound, containing both a potent electrophile (the bromomethyl group) and a latent nucleophilic precursor (the ester), allows for both intermolecular and intramolecular displacements.

Intermolecular reactions are common, where an external nucleophile displaces the benzylic bromide. A wide array of nucleophiles, including amines, thiols, alcohols, and carbanions, can be used to introduce new functional groups at this position, highlighting the role of this compound as a versatile building block in synthesis.

Intramolecular nucleophilic substitution represents a significant reaction pathway for molecules that contain both a nucleophile and a leaving group. rsc.orgresearchgate.netresearchgate.nettcichemicals.com Such reactions are often kinetically favored over their intermolecular counterparts due to proximity effects, leading to the formation of cyclic products. rsc.org In the case of this compound, the ester group itself is not nucleophilic enough to displace the bromide. However, hydrolysis of the methyl ester to the corresponding carboxylate anion under basic conditions would generate a potent nucleophile ortho to the bromomethyl group. This sets the stage for a rapid intramolecular Sₙ2 reaction, where the carboxylate attacks the benzylic carbon to displace the bromide ion, resulting in the formation of a six-membered lactone, specifically a 7-bromo-isocoumarin derivative. This type of cyclization is a well-established method for the synthesis of isocoumarin (B1212949) skeletons, which are prevalent in many natural products. st-andrews.ac.uknih.gov

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The reactivity of the ring and the position of the incoming electrophile are dictated by the electronic properties of the substituents already present. rsc.org

The aromatic ring of this compound is substituted with three groups:

-COOCH₃ (Methoxycarbonyl): A meta-director and a strong deactivating group due to its electron-withdrawing resonance and inductive effects.

-Br (Bromo): An ortho-, para-director and a deactivating group. It withdraws electron density via induction but can donate via resonance. nih.gov

-CH₂Br (Bromomethyl): A weakly deactivating group due to the inductive effect of the bromine atom, and it directs incoming electrophiles to the ortho and para positions.

The combined effect of these three groups renders the aromatic ring significantly electron-deficient and thus highly deactivated towards electrophilic attack. rsc.orgnih.govnih.gov Consequently, EAS reactions on this substrate would require harsh conditions.

The regioselectivity of any potential substitution is determined by the additive effects of the existing groups. gre.ac.ukdntb.gov.ua The available positions for substitution are C3, C5, and C6.

Position C3: Directed ortho by the -Br at C4 and meta by the -COOCH₃ at C1.

Position C5: Directed ortho by the -Br at C4 and meta by the -COOCH₃ at C1.

Position C6: Directed ortho by the -CH₂Br at C2 and para by the -Br at C4.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. mdpi.comsdu.edu.cn this compound presents an interesting substrate for such reactions due to its two different C-Br bonds, raising the issue of chemoselectivity. The reaction involves coupling an organohalide with an organoboron compound, typically an arylboronic acid. dntb.gov.ua

The key challenge is to selectively activate either the aryl C(sp²)–Br bond or the benzylic C(sp³)–Br bond. Generally, the oxidative addition of palladium(0) to an aryl C(sp²)–X bond is more facile and common than to a benzylic C(sp³)–X bond in Suzuki-type couplings. nih.gov This inherent reactivity difference can be exploited to achieve selective coupling at the aromatic ring.

Studies on analogous systems, such as 1-bromo-2-(chloromethyl)benzene, have demonstrated that high selectivity for the C(sp²)–Br bond can be achieved by careful selection of the palladium catalyst and, crucially, the phosphine (B1218219) ligand. nih.gov For instance, using a catalyst system of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like tricyclohexylphosphine (B42057) (PCy₃) has been shown to favor the Suzuki-Miyaura coupling exclusively at the aryl bromide position, leaving the benzylic halide untouched. nih.gov This selectivity allows for the synthesis of biphenyl (B1667301) derivatives that retain the reactive bromomethyl handle for subsequent nucleophilic substitution reactions.

The table below outlines representative conditions for the selective Suzuki-Miyaura coupling of an aryl bromide in the presence of a benzylic halide, based on studies of analogous substrates. nih.gov

Aryl Halide SubstrateBoronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1-Bromo-2-(chloromethyl)benzenep-Tolylboronic acidPd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%)Cs₂CO₃Toluene/H₂O8095 nih.gov
1-Bromo-2-(chloromethyl)benzene4-Methoxyphenylboronic acidPd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%)Cs₂CO₃Toluene/H₂O8092 nih.gov
1-Bromo-2-(chloromethyl)benzene4-Formylphenylboronic acidPd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%)Cs₂CO₃Toluene/H₂O8085 nih.gov
1-Bromo-4-(bromomethyl)benzenep-Tolylboronic acidPd(OAc)₂ (2 mol%), PPh₃ (4 mol%)Cs₂CO₃Toluene/H₂O8015 (Aryl coupling) nih.gov
1-Bromo-4-(bromomethyl)benzenep-Tolylboronic acidPd(OAc)₂ (2 mol%), PCy₃·HBF₄ (4 mol%)Cs₂CO₃Toluene/H₂O8085 (Aryl coupling) nih.gov

Exploration of Other Metal-Mediated Coupling Processes

The presence of two distinct carbon-bromine bonds in this compound—an aryl bromide and a benzyl bromide—imparts a rich and complex reactivity profile in metal-mediated cross-coupling reactions. The selective activation of one C-Br bond over the other is a key challenge and a focal point of synthetic exploration. While palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are common for aryl bromides, the reactivity of the benzyl bromide moiety opens avenues for other metal-catalyzed transformations.

Iron-Catalyzed Cross-Coupling: Iron catalysis has emerged as a cost-effective and environmentally benign alternative to palladium-based systems. Iron-catalyzed cross-coupling reactions of alkyl halides with aryl Grignard reagents are well-established. princeton.edursc.orgmdpi.comresearchgate.net In the case of this compound, the benzylic bromide is expected to be more reactive than the aryl bromide under these conditions, allowing for selective alkylation or arylation at the bromomethyl position. The mechanism of these reactions often involves the formation of an iron-ate complex, which then undergoes oxidative addition with the alkyl halide.

Copper-Catalyzed Coupling Reactions: Copper-catalyzed coupling reactions, particularly the Ullmann condensation and its modern variants, are effective for the formation of carbon-nitrogen and carbon-oxygen bonds. nih.govrug.nlrsc.orgmdpi.comthieme-connect.com The aryl bromide in this compound can undergo coupling with a variety of nitrogen nucleophiles, such as amines, amides, and heterocycles, in the presence of a copper catalyst and a suitable ligand. The choice of ligand is crucial in modulating the reactivity and achieving high yields.

Nickel-Catalyzed Coupling Reactions: Nickel catalysts offer a unique reactivity profile and are often capable of activating less reactive C-Br bonds compared to palladium. Nickel-catalyzed cross-coupling reactions can be employed for both the aryl and benzyl bromide moieties of this compound. The selectivity can often be tuned by the choice of ligand and reaction conditions. For instance, certain nickel-phosphine complexes may preferentially activate the aryl C-Br bond for Suzuki-type couplings.

Stille Coupling: The Stille reaction, which involves the coupling of an organotin compound with an organic halide catalyzed by palladium, is another viable transformation for this compound. uvic.cadiva-portal.orgacs.org Both the aryl and benzyl bromide functionalities can, in principle, participate in Stille couplings. The chemoselectivity of the reaction would likely depend on the nature of the organostannane reagent and the specific palladium catalyst and ligands employed.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. While typically applied to aryl halides, conditions can be optimized for the selective amination of the aryl bromide in this compound. The choice of phosphine ligand is critical for the success of this transformation, influencing both the rate and selectivity of the reaction. ubc.ca

Table 1: Overview of Potential Metal-Mediated Coupling Reactions

Coupling Reaction Metal Catalyst Reactive Site Coupling Partner
Iron-Catalyzed Cross-Coupling Iron Benzyl bromide Aryl Grignard reagents
Copper-Catalyzed Amination Copper Aryl bromide Amines, amides, heterocycles
Nickel-Catalyzed Coupling Nickel Aryl or Benzyl bromide Organoboron or organozinc reagents
Stille Coupling Palladium Aryl or Benzyl bromide Organostannane reagents
Buchwald-Hartwig Amination Palladium Aryl bromide Amines

Ester Hydrolysis and Transesterification Reactions

The methyl ester functionality of this compound is susceptible to both hydrolysis and transesterification reactions, providing a handle for further molecular modifications.

Ester Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release methanol and the carboxylic acid. princeton.eduresearchgate.netmdpi.comnih.gov The presence of the electron-withdrawing bromine atoms on the aromatic ring is expected to slightly increase the rate of hydrolysis by further polarizing the carbonyl group.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This is typically the rate-determining step. The intermediate then expels the methoxide (B1231860) ion to form the carboxylic acid, which is subsequently deprotonated by the base to form the carboxylate salt. researchgate.netresearchgate.netpsu.eduquora.com Kinetic studies on substituted methyl benzoates have shown that electron-withdrawing groups on the aromatic ring generally accelerate the rate of alkaline hydrolysis. researchgate.netsemanticscholar.org

Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. ucla.eduresearchgate.netresearchgate.net For this compound, this allows for the introduction of various alkyl or aryl groups into the ester functionality. The reaction is an equilibrium process, and driving the reaction to completion often requires using the alcohol reactant as the solvent or removing the methanol byproduct. The steric hindrance around the ester group in this compound is not significant, suggesting that transesterification should proceed readily with a range of primary and secondary alcohols.

Table 2: Conditions for Ester Transformations

Reaction Reagents Catalyst Product
Acid-Catalyzed Hydrolysis Water Strong acid (e.g., H₂SO₄, HCl) 4-bromo-2-(bromomethyl)benzoic acid
Base-Catalyzed Hydrolysis Water Strong base (e.g., NaOH, KOH) 4-bromo-2-(bromomethyl)benzoate salt
Transesterification Alcohol (R'OH) Acid or Base This compound

Radical Reactions and Photochemical Transformations of the Compound

The benzylic bromide in this compound is a key site for radical reactions and photochemical transformations.

Radical Reactions: The C-Br bond at the benzylic position is weaker than the aryl C-Br bond and is therefore more susceptible to homolytic cleavage to form a benzyl radical. This reactivity is central to the synthesis of the compound itself, which is typically prepared via radical bromination of methyl 4-bromo-2-methylbenzoate using initiators like dibenzoyl peroxide. researchgate.net

Once formed, the benzyl radical of this compound can participate in a variety of radical reactions. For instance, it can undergo radical cyclization if a suitable radical acceptor is present within the molecule or in an intermolecular fashion. quora.comucla.edunih.govresearchgate.netnih.govnih.govresearchgate.net Atom transfer radical polymerization (ATRP) is another possibility, where the benzylic bromide can act as an initiator.

Photochemical Transformations: The aromatic ring and the bromine substituents in this compound make it a candidate for photochemical reactions. Photolysis of brominated aromatic compounds can lead to dehalogenation, where the C-Br bond is cleaved upon absorption of UV light. diva-portal.orgresearchgate.netnih.govnih.gov The exact products of such a reaction would depend on the solvent and the presence of any radical scavengers. It is plausible that selective photolytic cleavage of the benzylic C-Br bond could be achieved under specific conditions, given its lower bond dissociation energy compared to the aryl C-Br bond.

Advanced Mechanistic Elucidation Studies using Kinetic and Spectroscopic Methods

A thorough understanding of the reaction mechanisms of this compound requires the application of advanced analytical techniques.

Kinetic Studies: Kinetic analysis can provide valuable information about the rate-determining steps and the influence of various parameters on reaction outcomes. For instance, in metal-catalyzed coupling reactions, monitoring the reaction progress under different catalyst loadings, temperatures, and substrate concentrations can help to elucidate the catalytic cycle. ubc.calibretexts.orgnih.govresearchgate.net Similarly, kinetic studies of the hydrolysis and transesterification reactions can quantify the electronic effects of the bromine substituents on the reactivity of the ester group. researchgate.netresearchgate.netnih.govnih.govdnu.dp.ua

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable tools for characterizing the starting material, intermediates, and products of reactions involving this compound. nih.govpurdue.edunih.govresearchgate.netsapub.org Advanced techniques like 2D NMR (COSY, HMQC, HMBC) can be used to unambiguously assign complex structures and identify reaction intermediates. In situ NMR monitoring can provide real-time information about the progress of a reaction.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for identifying reaction products and intermediates. uvic.canih.govpurdue.edunih.govnsf.gov High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of elemental compositions. Techniques like electrospray ionization (ESI-MS) can be used to detect and characterize charged intermediates in catalytic cycles.

By combining these kinetic and spectroscopic methods, a detailed picture of the reaction pathways of this compound can be constructed, enabling the rational design of synthetic routes and the optimization of reaction conditions.

Role as a Key Building Block for Complex Organic Scaffolds

The utility of this compound as a foundational molecule stems from its capacity to undergo sequential and controlled functionalization, enabling the assembly of intricate organic frameworks.

A key feature of this compound is the differential reactivity of its two carbon-bromine bonds. The benzylic bromide at the 2-position is significantly more susceptible to nucleophilic substitution (SN1 and SN2) reactions than the aryl bromide at the 4-position. This is due to the resonance stabilization of the carbocation or transition state by the adjacent benzene ring. Conversely, the aryl bromide is relatively inert to nucleophiles but is an excellent substrate for transition-metal-catalyzed cross-coupling reactions.

This reactivity difference is the basis for its regioselective functionalization:

Functionalization of the Bromomethyl Group: The benzylic bromide can be selectively targeted by a wide array of nucleophiles (e.g., amines, alcohols, thiols, cyanides) under standard substitution conditions, leaving the aryl bromide untouched. This allows for the introduction of diverse side chains at the 2-position.

Functionalization of the Aryl Bromide: The C(sp²)–Br bond on the aromatic ring can be selectively activated using transition metal catalysts, most commonly palladium or copper. This enables powerful C-C and C-heteroatom bond-forming reactions such as Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann couplings. These reactions can be performed on the original molecule or after the benzylic bromide has been functionalized, providing a stepwise approach to complex structures.

This strategic, two-staged approach allows chemists to precisely control the introduction of different functional groups at specific positions on the benzene ring, making it a powerful tool for building molecular diversity.

The ortho relationship between the bromomethyl group and the methyl ester is a classic structural motif for intramolecular cyclization reactions, leading to the formation of fused bicyclic systems. nih.gov By first reacting the highly labile benzylic bromide with a binucleophilic reagent, an intermediate is formed that is primed for a subsequent ring-closing reaction involving the ester group.

A common application is the synthesis of phthalides and phthalazinones, which are core structures in many biologically active molecules. frontiersin.org For example, reaction with hydrazine (H₂N-NH₂) would first substitute the benzylic bromine. The resulting intermediate can then undergo intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the ester carbonyl, leading to the formation of a six-membered phthalazinone ring fused to the original benzene ring. Similar strategies can be employed with other nucleophiles to generate a variety of fused heterocycles, which are prevalent in medicinal chemistry and materials science. airo.co.innih.govorganic-chemistry.org

Furthermore, related bromo-benzoate scaffolds are widely used in the synthesis of diverse heterocyclic systems like furo[2,3-d]pyrimidines and imidazo[1,2-a]pyridines through intermolecular coupling and annulation strategies. sigmaaldrich.com

Applications in Pharmaceutical Chemistry and Drug Discovery

This compound is frequently used as a pharmaceutical intermediate in the synthesis of new chemical entities for drug discovery. chemicalbook.comfishersci.bechemicalbook.com Its ability to form complex scaffolds is particularly valuable for creating molecules that can interact with biological targets.

This compound serves as a key starting material for scaffolds that are later elaborated into APIs. For instance, related bromomethylbenzoic acid esters are used in the preparation of potential anti-HIV agents and aldose reductase inhibitors. The phthalazinone core, readily accessible from this precursor, is a privileged structure in drug discovery, notably found in PARP (Poly (ADP-ribose) polymerase) inhibitors and BRD4 inhibitors used in oncology. frontiersin.org The synthesis of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives as potent BRD4 inhibitors for anti-breast cancer activity highlights the utility of this structural class. frontiersin.org

Benzyl halides and related structures are common precursors for molecules designed to have anti-inflammatory effects. tandfonline.com A notable example involves the synthesis of 3-arylphthalides, which can be derived from precursors like this compound. nih.gov In a study, a series of 3-arylphthalides were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated immune cells (microglia and macrophages). nih.gov Overproduction of NO is a key feature of inflammatory processes. Several of the synthesized compounds demonstrated significant inhibition of NO production, with one derivative, 3-(2,4-dihydroxyphenyl)phthalide, showing strong inhibition in both cell lines and also reducing the expression of pro-inflammatory cytokines IL-1β and IL-6. nih.gov This demonstrates a clear pathway from a building block of this type to a final compound with verified anti-inflammatory action. nih.gov

CompoundTargetActivity/ResultReference
3-Arylphthalide DerivativesNitric Oxide (NO) ProductionInhibition of LPS-induced NO in Bv.2 and RAW 264.7 cells nih.gov
3-(2,4-dihydroxyphenyl)phthalidePro-inflammatory CytokinesReduced expression of IL-1β and IL-6 nih.gov
Indole-2-formamide benzimidazole[2,1-b]thiazole DerivativesPro-inflammatory CytokinesInhibited LPS-induced NO, IL-6, and TNF-α release nih.gov

The benzyl bromide moiety is a versatile handle for synthesizing compounds with potential antimicrobial and anticancer properties. Numerous studies have shown that incorporating a substituted benzyl group can lead to potent biological activity.

In the realm of anticancer research, derivatives synthesized from benzyl bromides have demonstrated significant efficacy. For example, a series of 1-benzyl-5-bromoindolin-2-one derivatives were synthesized and showed potent growth inhibitory activities toward breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.com Similarly, new N-benzyl amides of the natural product Salinomycin were created and tested against various cancer cell lines, including acute promyelocytic leukemia (HL-60) and colorectal adenocarcinoma (HT-29), with several compounds showing potent activity. nih.gov The data from these studies, including IC₅₀ values, underscore the importance of the benzyl motif in designing new anticancer agents. nih.govmdpi.com

Compound SeriesCell LineMost Active CompoundIC₅₀ (µM)Reference
1-Benzyl-5-bromoindolin-2-onesMCF-7 (Breast)7c7.17 mdpi.com
7d2.93
Salinomycin N-Benzyl AmidesHL-60 (Leukemia)Br-o0.45 nih.gov
HT-29 (Colon)Br-p1.10
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-aminesSNB-75 (CNS)4ePGI: 41.25% at 10 µM mdpi.com

Use in the Preparation of Potential Anti-HIV Agents

The unique chemical structure of this compound makes it a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications, including the development of anti-HIV agents. thermofisher.comlookchem.com Its role is primarily as a scaffold or building block, allowing for the introduction of specific functionalities that can interact with viral targets. The presence of the bromomethyl group facilitates nucleophilic substitution reactions, which is a key step in the synthesis of more complex, biologically active molecules.

Research has demonstrated that derivatives synthesized from this compound have shown significant antiviral activity against HIV-1 in vitro. This highlights its potential as a lead compound for the development of new antiretroviral drugs. The ability to undergo further chemical modifications allows for the creation of a library of compounds that can be screened for anti-HIV efficacy. lookchem.com

Application Area Role of this compound Significance
Anti-HIV Drug DiscoveryServes as a key intermediate and building block.Enables the synthesis of novel compounds with potential antiviral activity.
Lead Compound DevelopmentActs as a foundational structure for modification.Derivatives have demonstrated significant in vitro activity against HIV-1.

Intermediates for the Synthesis of Aldose Reductase Inhibitors

This compound also plays a crucial role in the synthesis of aldose reductase inhibitors. thermofisher.comlookchem.comsarex.com These inhibitors are significant in the management of diabetic complications such as neuropathy and retinopathy. lookchem.com The compound is utilized as a catalyst in the rearrangement of benzylthiothiazoline derivatives, a critical step in the preparation of these inhibitors. thermofisher.comlookchem.comsarex.com

Studies have indicated that modifications to the bromomethyl group can enhance the inhibitory activity against aldose reductase, suggesting promising therapeutic applications for diabetes management.

Role in the Synthesis of Bioactive Natural Product Analogues (e.g., Berberine Derivatives)

The synthesis of analogues of bioactive natural products is a key strategy in drug discovery to improve efficacy and reduce side effects. This compound has been employed in the synthesis of derivatives of berberine, a naturally occurring isoquinoline alkaloid with a range of pharmacological activities. researchgate.net

Specifically, it is used in the synthesis of 9-O-(4-carboxybenzyl)berberine (CBB). sarex.com This is achieved through the reaction of berberrubine with methyl 4-(bromomethyl)benzoate, followed by hydrolysis. Such modifications aim to enhance the therapeutic potential of berberine. researchgate.net

Natural Product Derivative Synthesized Role of this compound
Berberine9-O-(4-carboxybenzyl)berberine (CBB)Reactant with berberrubine.

Utilization in Agrochemical Development

Precursors for the Synthesis of Herbicides and Pesticides

In addition to its pharmaceutical applications, this compound serves as an important intermediate in the agrochemical industry. It is used in the synthesis of various organic compounds that form the basis of herbicides and pesticides. The reactivity of its bromine atoms allows for the construction of the complex molecular structures required for agrochemical activity.

Contributions to Materials Science and Polymer Chemistry

Synthesis of Monomers for Advanced Polymerization Techniques

The application of this compound extends to the field of materials science, where it is used in the development of new materials with specific properties. It is utilized as a raw material in the design and synthesis of dendritic polymers, cage compounds, and fullerenes. guidechem.com Its structure allows it to be a precursor for monomers that can be used in advanced polymerization techniques, contributing to the creation of polymers with tailored architectures and functionalities.

Development of Functional Dyes and Pigments

Theoretically, the reactive sites on the molecule could be exploited to build larger conjugated systems characteristic of dyes and pigments. The bromomethyl group can be used for alkylation reactions to introduce the benzo ate moiety onto a chromophore backbone, while the aromatic bromine atom could be a site for cross-coupling reactions to extend the conjugation. Despite this potential, current research appears to be more focused on its applications in other areas of organic synthesis.

Applications in Supramolecular Chemistry through Derived Structures

A significant application of derivatives of this compound lies in the field of supramolecular chemistry, particularly in the construction of luminescent metallogels. A notable example is the use of a related isomer, methyl 4-(bromomethyl)benzoate, in the synthesis of 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) based ligands. These ligands are instrumental in the self-assembly of healable lanthanide luminescent supramolecular metallogels. rsc.org

The synthesis of these specialized ligands involves a multi-step process. Initially, methyl 4-(bromomethyl)benzoate is converted to the corresponding azide. This azide intermediate is then reacted with a pyridine-based dialkyne through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to form the btp ligand. The resulting ligand, featuring a central pyridine ring flanked by two triazole rings with appended methyl benzoate groups, acts as an excellent chelator for lanthanide ions. rsc.org

The interaction of these btp ligands with lanthanide ions, such as Europium(III) and Terbium(III), leads to the formation of metallopolymers. These metallopolymers can then form gels in organic solvents, creating luminescent supramolecular metallogels. These gels exhibit interesting properties, including self-healing capabilities and strong luminescence, which is a characteristic of the encapsulated lanthanide ions. rsc.org The luminescent properties of these materials are of particular interest for applications in sensors, bio-imaging, and smart materials.

Below is a table summarizing the synthesis of a btp ligand from methyl 4-(bromomethyl)benzoate and its subsequent use in forming a supramolecular gel.

StepReactantsKey Reagents/CatalystsProductApplication
1Methyl 4-(bromomethyl)benzoate, Sodium azideDMF/waterMethyl 4-(azidomethyl)benzoateAzide intermediate for click chemistry
2Methyl 4-(azidomethyl)benzoate, 2,6-diethynylpyridineCopper(II) sulfate, Sodium ascorbate2,6-bis(1-(p-methoxycarbonylbenzyl)-1,2,3-triazol-4-yl)pyridine (btp ligand)Lanthanide chelating agent
3btp ligand, Lanthanide(III) salt (e.g., Eu(NO₃)₃)Organic solvent (e.g., DMSO)Lanthanide luminescent supramolecular metallogelLuminescent materials, sensors, self-healing materials

The research in this area demonstrates the utility of structures derived from this compound and its isomers as building blocks for creating complex and functional supramolecular assemblies. The specific arrangement of the coordinating moieties and the photophysical properties of the resulting metallogels can be fine-tuned by modifying the structure of the initial building blocks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For structurally similar compounds, such as methyl 4-bromobenzoate (B14158574) and methyl 4-(bromomethyl)benzoate, NMR spectroscopy is a critical tool for structural elucidation. It is anticipated that the NMR spectra of this compound would exhibit characteristic signals corresponding to its unique substitution pattern.

Proton NMR (1H NMR) for Structural Assignment and Purity Assessment

A detailed, experimentally verified 1H NMR spectrum for this compound is not publicly available.

Based on the structure, a predicted 1H NMR spectrum would likely show:

A singlet for the methyl ester protons (-OCH3).

A singlet for the benzylic protons of the bromomethyl group (-CH2Br).

Signals in the aromatic region corresponding to the three protons on the benzene ring. The substitution pattern would lead to a specific splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet) due to spin-spin coupling between adjacent protons.

The integration of these signals would be expected to correspond to the number of protons in each environment (3H, 2H, and 1H, 1H, 1H respectively), which would be instrumental in confirming the structure and assessing the purity of the compound.

Carbon-13 NMR (13C NMR) for Carbon Framework Elucidation

Experimentally obtained 13C NMR data for this compound is not available in the public domain.

A theoretical 13C NMR spectrum would be expected to display distinct signals for each of the nine carbon atoms in the molecule:

A signal for the methyl ester carbon (-OCH3).

A signal for the carbonyl carbon of the ester group (-C=O).

A signal for the benzylic carbon of the bromomethyl group (-CH2Br).

Six signals for the aromatic carbons, with their chemical shifts influenced by the bromo, bromomethyl, and methyl ester substituents. The carbon atoms directly bonded to the bromine atoms would show characteristic shifts.

The precise chemical shifts would provide conclusive evidence for the arrangement of the carbon skeleton.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

There are no published studies detailing the use of two-dimensional NMR techniques for the analysis of this compound.

In principle, 2D NMR experiments would be invaluable for the definitive structural assignment of this compound:

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons on the aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and the carbon atoms they are attached to (i.e., which proton is attached to which carbon).

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data, including high-resolution mass spectrometry and specific ionization techniques for this compound, are not extensively reported in available scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound could not be found in the searched resources.

HRMS is a fundamental technique for determining the precise elemental composition of a molecule. For this compound (C9H8Br2O2), HRMS would be used to measure the exact mass of the molecular ion. The presence of two bromine atoms would result in a characteristic isotopic pattern (with isotopes 79Br and 81Br), which would be a key indicator in the mass spectrum. The measured exact mass would be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) for Molecular Weight Confirmation and Fragmentation Analysis

There are no specific reports on the analysis of this compound using Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Both ESI-MS and MALDI-TOF-MS are soft ionization techniques that are well-suited for determining the molecular weight of organic compounds. In a hypothetical analysis:

ESI-MS: Would likely show the protonated molecule [M+H]+ or adducts with other cations (e.g., [M+Na]+). Tandem MS (MS/MS) experiments could be performed to induce fragmentation, which would provide valuable structural information. Common fragmentation pathways might include the loss of a bromine atom, the bromomethyl group, or the methoxy (B1213986) group from the ester.

MALDI-TOF-MS: This technique could also be used to confirm the molecular weight of the compound, typically by observing the molecular ion [M]+• or cationized species. The high-resolution capabilities of TOF analyzers would further aid in confirming the elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For "this compound," the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features.

The presence of the benzene ring is typically confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1600 cm⁻¹ and 1500 cm⁻¹. libretexts.org The substitution pattern on the benzene ring also influences the spectrum, with specific patterns of overtone and combination bands appearing between 2000 and 1650 cm⁻¹, and out-of-plane C-H bending vibrations below 900 cm⁻¹. libretexts.orgspectra-analysis.com

The ester functional group is one of the most readily identifiable features in the IR spectrum. A strong absorption band due to the carbonyl (C=O) stretch is expected in the region of 1720-1740 cm⁻¹. Additionally, C-O stretching vibrations of the ester group will produce strong bands in the 1300-1000 cm⁻¹ region.

The presence of the bromomethyl group (-CH₂Br) would be indicated by C-H stretching vibrations of the methylene (B1212753) group, typically found around 2950 and 2850 cm⁻¹, and a C-Br stretching vibration, which is expected to appear in the lower frequency "fingerprint" region, generally between 600 and 500 cm⁻¹.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Aromatic Ring (C-H)Stretching3100 - 3000
Aromatic Ring (C=C)Stretching1600 - 1585 and 1500 - 1400
Ester (C=O)Stretching1740 - 1720
Ester (C-O)Stretching1300 - 1000
Alkyl (C-H)Stretching2960 - 2850
Bromomethyl (C-Br)Stretching600 - 500

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. Aromatic compounds like "this compound" exhibit characteristic absorption bands due to π → π* transitions of the benzene ring.

The benzene ring itself typically shows two main absorption bands: a strong primary band (E-band) around 200 nm and a weaker secondary band (B-band) with fine structure around 254 nm. libretexts.org Substitution on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands.

For substituted benzoic acids and their esters, three characteristic absorption peaks are often observed: the A-band around 190 nm, the B-band around 230 nm, and the C-band around 280 nm. researchgate.net The presence of bromine atoms and the methyl ester group, which can act as auxochromes, is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift). The specific substitution pattern of "this compound" would lead to a unique UV-Vis spectrum.

Experimental data for the parent compound is not available, but analysis of related compounds such as benzoic acid and its derivatives provides a basis for predicting the expected spectral features. rsc.orgresearchgate.net

Compound TypeTypical Absorption Bands (λmax)Electronic Transition
Benzene~204 nm, ~254 nmπ → π
Substituted Benzoic Acid Esters~190 nm (A-band), ~230 nm (B-band), ~280 nm (C-band)π → π

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which allows for the validation of its empirical and molecular formula. For "this compound," with a molecular formula of C₉H₈Br₂O₂, the theoretical elemental composition can be calculated.

The analysis involves the combustion of a small, precisely weighed sample of the pure compound. The resulting combustion products (carbon dioxide, water, etc.) are collected and measured to determine the mass of each element present in the original sample. The presence of bromine would be determined by other specific analytical methods.

The experimentally determined percentages of carbon, hydrogen, and oxygen should closely match the calculated theoretical values to confirm the compound's purity and empirical formula.

ElementSymbolAtomic MassNumber of AtomsTotal MassTheoretical Percentage
CarbonC12.0119108.09935.12%
HydrogenH1.00888.0642.62%
BromineBr79.9042159.80851.90%
OxygenO15.999231.99810.39%
Total Molecular Weight307.969100.00%

X-ray Crystallography for Solid-State Structure Elucidation of its Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for "this compound" itself is not reported, the structure of a closely related derivative, methyl 4-bromo-2-(methoxymethoxy)benzoate , has been elucidated.

In the crystal structure of methyl 4-bromo-2-(methoxymethoxy)benzoate, the molecule adopts a specific conformation in the solid state. The analysis reveals key structural parameters such as bond lengths, bond angles, and torsion angles. The crystal packing is stabilized by intermolecular interactions, including C-H···O hydrogen bonds and Br···O interactions, which lead to the formation of a two-dimensional architecture.

This structural information on a derivative provides valuable insights into the likely solid-state conformation and intermolecular interactions that could be expected for "this compound."

Derivative CompoundCrystal SystemSpace GroupKey Intermolecular Interactions
Methyl 4-bromo-2-(methoxymethoxy)benzoateTriclinicP1C-H···O hydrogen bonds, Br···O interactions

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA) for Thermal Stability Studies

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) is particularly useful for determining the thermal stability of a compound by measuring its mass change as it is heated at a controlled rate.

For "this compound," a TGA analysis would reveal its decomposition temperature and provide information about the thermal degradation process. Brominated aromatic compounds, often used as flame retardants, can exhibit complex thermal decomposition pathways. researchgate.netcetjournal.itcetjournal.it The thermal stability is influenced by the strength of the chemical bonds within the molecule. The presence of two bromine atoms may affect its decomposition profile.

A typical TGA curve would show a stable baseline at lower temperatures, followed by one or more steps of mass loss as the compound decomposes. The onset temperature of decomposition is a key indicator of its thermal stability. While specific TGA data for the target compound is not available, studies on other aromatic esters suggest that their thermal stability can vary significantly based on their molecular structure. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Br2O2 B1370746 Methyl 4-bromo-2-(bromomethyl)benzoate CAS No. 78471-43-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-2-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFACFBLUAWICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621805
Record name Methyl 4-bromo-2-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78471-43-9
Record name Benzoic acid, 4-bromo-2-(bromomethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78471-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-2-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Bromo-2-(bromomethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Spectroscopic and Structural Characterization of Methyl 4 Bromo 2 Bromomethyl Benzoate and Its Derivatives

Summary of Key Research Findings and Remaining Challenges

Research to date has established Methyl 4-bromo-2-(bromomethyl)benzoate as a valuable and versatile synthetic intermediate. Its synthesis is well-understood, and its differential reactivity has been exploited in the preparation of various organic molecules. A significant remaining challenge is the lack of comprehensive and publicly available spectroscopic data, which can hinder its unambiguous identification and characterization in research settings.

Identification of Unexplored Research Avenues and Potential Breakthroughs

Future research could focus on expanding the scope of its applications. Unexplored avenues include its use in the synthesis of novel macrocyclic structures and as a linker in the development of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Potential breakthroughs could emerge from the development of novel catalytic systems that allow for the selective and sequential functionalization of both bromine atoms in a one-pot reaction, which would significantly enhance its synthetic utility.

Broader Impact of Research on this compound in Contemporary Chemical Science

The study and application of this compound contribute to the broader field of synthetic organic chemistry by providing a robust tool for the construction of complex molecules. Its use facilitates the development of new pharmaceuticals and advanced materials, thereby impacting areas from medicine to materials science. The continued exploration of this and similar bifunctional building blocks will undoubtedly lead to further innovations in chemical synthesis and the creation of novel molecules with valuable properties.

Theoretical and Computational Chemistry Studies on Methyl 4 Bromo 2 Bromomethyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are foundational in understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

The electronic structure of Methyl 4-bromo-2-(bromomethyl)benzoate is characterized by a substituted benzene (B151609) ring, an ester functional group, and two bromine atoms in distinct chemical environments (one attached to the aromatic ring and one to a methyl group). Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. youtube.com

These calculations would reveal:

Bonding and Antibonding Orbitals: The overlap of atomic orbitals leads to the formation of lower-energy bonding orbitals (e.g., σ and π bonds) and higher-energy antibonding orbitals (σ* and π*). The stability of the molecule is derived from the net energy decrease as electrons fill the bonding orbitals. youtube.com

Electron Delocalization: The π-system of the benzene ring results in delocalized molecular orbitals, contributing to the molecule's aromatic stability. The ester group and the aryl bromine also participate in this delocalization to some extent.

Orbital Energy Levels: A key output is a diagram showing the energy levels of all molecular orbitals. The distribution of these orbitals and their energies are crucial for understanding the molecule's spectroscopic properties and reactivity.

A theoretical analysis would involve calculating the energies and compositions of these orbitals, providing a quantitative picture of the molecule's electronic landscape.

Reactivity can be effectively predicted using the principles of Frontier Molecular Orbital (FMO) theory and by mapping the molecular electrostatic potential (MEP).

Frontier Molecular Orbital (FMO) Analysis: This theory posits that a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org

HOMO (Nucleophilicity): The HOMO is the highest-energy orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to have significant contributions from the oxygen atoms of the ester group and the π-system of the aromatic ring.

LUMO (Electrophilicity): The LUMO is the lowest-energy orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). The LUMO is likely localized around the benzylic carbon of the bromomethyl group (-CH2Br), making it a primary site for nucleophilic attack, and also on the carbonyl carbon of the ester.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity.

Molecular Electrostatic Potential (MEP) Surfaces: An MEP surface maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its charge distribution. researchgate.net

Negative Potential (Red/Yellow): Regions of negative potential indicate electron-rich areas, which are prone to electrophilic attack. For this molecule, these would be concentrated around the carbonyl and ether oxygen atoms of the ester group.

Positive Potential (Blue): Regions of positive potential are electron-poor and susceptible to nucleophilic attack. These would be found around the hydrogen atoms and, most significantly, the carbon atom of the highly reactive bromomethyl group.

Table 1: Predicted Reactive Sites from FMO and MEP Analysis

Reactive SiteTheoretical BasisPredicted Reactivity TypeJustification
Carbon of Bromomethyl Group (-CH2Br)FMO (LUMO localization), MEP (Positive Potential)ElectrophilicHigh susceptibility to nucleophilic substitution due to the electron-withdrawing bromine atom.
Oxygen Atoms of Ester Group (-COOCH3)FMO (HOMO localization), MEP (Negative Potential)NucleophilicLone pairs of electrons on oxygen atoms can act as proton acceptors or coordinate to Lewis acids.
Aromatic RingFMO (HOMO localization)NucleophilicThe π-electron system can react with strong electrophiles (electrophilic aromatic substitution).

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations examine a static molecule, Molecular Dynamics (MD) simulations study its dynamic behavior over time. nih.govmdpi.com An MD simulation of this compound would involve solving Newton's equations of motion for its atoms, providing insights into its flexibility and preferred shapes (conformations).

Conformational Analysis: This analysis focuses on identifying the stable, low-energy conformations of the molecule by studying the rotation around its single bonds. Key rotatable bonds in this molecule include:

The bond between the aromatic ring and the ester group's carbonyl carbon.

The bond between the aromatic ring and the bromomethyl carbon.

The bond between the ester's carbonyl carbon and the ether oxygen.

Table 2: Hypothetical Conformational Energy Profile

ConformerDihedral Angle (Ring-C-O-CH3)Relative Energy (kcal/mol)Population at 298 K (%)
1 (Global Minimum)~45°0.0075.2
2~135°1.5024.1
3 (Transition State)0° (Planar)5.200.7

Reaction Pathway Modeling and Transition State Analysis through Computational Methods

Computational methods are invaluable for modeling the step-by-step mechanism of a chemical reaction. For this compound, a primary reaction of interest is the nucleophilic substitution at the benzylic carbon, where the bromide is replaced by a nucleophile (e.g., an amine, alcohol, or thiol).

Reaction pathway modeling would involve:

Reactant and Product Optimization: Calculating the lowest-energy structures of the reactants (e.g., this compound and a nucleophile) and the final product.

Transition State (TS) Search: Locating the highest-energy point along the reaction coordinate—the transition state. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.

Activation Energy Calculation: The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate.

Such modeling could, for example, compare the SN1 and SN2 reaction pathways to determine which is more favorable under different conditions. Given the benzylic nature of the carbon, which can stabilize a carbocation, an SN1-like mechanism might be competitive, although SN2 is often dominant for primary halides.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Biologically Active Compounds

QSAR modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. This compound is not itself a biologically active compound but serves as a versatile chemical intermediate or scaffold. chemicalbook.com Its two reactive sites (the ester and the bromomethyl group) allow for the synthesis of a diverse library of derivatives.

If a series of these derivatives were synthesized and tested for a specific biological activity (e.g., enzyme inhibition), a QSAR study would proceed as follows:

Descriptor Calculation: For each derivative, a set of molecular descriptors would be calculated. These are numerical values that encode different aspects of the molecule's structure, such as its size (Molecular Weight), lipophilicity (LogP), and electronic properties (dipole moment, atomic charges).

Model Building: A statistical model (e.g., multiple linear regression) is created to find a mathematical equation that relates the descriptors to the observed biological activity.

Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Model Validation: The model's predictive power is tested on a separate set of compounds not used in its creation.

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of potent drug candidates.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-bromo-2-(bromomethyl)benzoate, and how do reaction parameters influence yield?

Methodological Answer: A common approach involves bromination of methyl benzoate derivatives. For example, ethyl 4-(bromomethyl)benzoate can be synthesized using NaH in DMF with ethyl 4-(bromomethyl)benzoate as a brominating agent (Figure 8.5, ). Key parameters include:

  • Temperature : Reactions at 0°C minimize side reactions like hydrolysis.
  • Catalyst : NaH enhances nucleophilic substitution efficiency.
  • Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
    Yield optimization requires inert atmospheres and stoichiometric control of brominating agents.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H NMR identifies bromomethyl groups (δ 4.3–4.5 ppm) and aromatic protons (δ 7.5–8.1 ppm). 13^{13}C NMR confirms ester carbonyl (~168 ppm) and brominated carbons.
  • IR : Ester C=O stretches (~1720 cm1^{-1}) and C-Br bonds (~550–600 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS validates molecular ions (e.g., [M+H]+^+ at m/z 305.17 for C15_{15}H13_{13}BrO2_2) .

Q. What safety protocols are essential during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.
  • First Aid : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Store in sealed containers under inert atmosphere at room temperature .

Advanced Research Questions

Q. How does steric and electronic modulation affect regioselectivity in bromination reactions of benzoate esters?

Methodological Answer: Regioselectivity in bromination is influenced by:

  • Steric Effects : Bulky substituents (e.g., methyl groups) direct bromination to less hindered positions.
  • Electronic Effects : Electron-withdrawing groups (e.g., ester) deactivate aromatic rings, favoring bromination at meta positions unless activated by directing groups.
    For example, in related compounds like Cis-Bromo benzoate, bromination occurs at the para position due to electronic activation by the ester group .

Q. How can researchers resolve contradictions in reported yields for similar brominated benzoates?

Methodological Answer: Contradictions arise from:

  • Reagent Purity : Impurities in brominating agents (e.g., Br2_2 vs. NBS) alter reaction efficiency.
  • Workup Methods : Incomplete quenching of excess bromine may lead to overestimation of yields.
  • Analytical Techniques : HPLC vs. 1^1H NMR integration can produce discrepancies.
    To resolve, standardize reagents (≥97% purity) and validate yields via multiple techniques (e.g., gravimetric analysis and NMR) .

Q. What are the stability profiles of this compound under varying conditions?

Methodological Answer:

ConditionStability OutcomeReference
Room TemperatureStable for 6+ months in inert containers
Heat (≥100°C)Decomposes via C-Br bond cleavage
MoistureHydrolyzes ester to carboxylic acid
LightNo significant degradation over 30 days

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

Methodological Answer: The bromomethyl group serves as a reactive handle for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. For example:

  • Antifungal Agents : Used in synthesizing itraconazole intermediates via triazole ring formation .
  • Anticancer Drugs : Functionalized via Pd-catalyzed coupling to introduce heterocyclic moieties .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for structurally similar brominated benzoates?

Methodological Answer: Discrepancies arise from:

  • Polymorphism : Crystallization solvents (e.g., ethanol vs. hexane) yield different crystal forms.
  • Impurities : Residual solvents or byproducts (e.g., hydrobromic acid) depress melting points.
  • Measurement Methods : Differential Scanning Calorimetry (DSC) vs. capillary tube methods vary in accuracy.
    Standardize purification (e.g., recrystallization from toluene) and use DSC for precise measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-2-(bromomethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-2-(bromomethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.